molecular formula C30H29N5 B7757266 2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B7757266
M. Wt: 459.6 g/mol
InChI Key: NLDFIUDSGRZBIW-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzimidazole and a pyridine derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Attachment of the Naphthalen-1-ylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where naphthalen-1-ylmethanol is reacted with the piperazine derivative in the presence of a Lewis acid catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: N-oxides of the benzimidazole and piperazine rings.

    Reduction: Amines or aldehydes derived from the carbonitrile group.

    Substitution: Halogenated or nitro-substituted derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structural similarity to known drugs indicates possible applications in treating various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the benzimidazole core might inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-methyl-1-[4-(phenylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with a phenyl group instead of a naphthalenyl group.

    2-Ethyl-3-methyl-1-[4-(benzyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with a benzyl group instead of a naphthalenyl group.

Uniqueness

The uniqueness of 2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile lies in its naphthalen-1-ylmethyl group, which can enhance its binding affinity and specificity to certain biological targets compared to its analogs with simpler aromatic groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5/c1-3-24-21(2)26(19-31)29-32-27-13-6-7-14-28(27)35(29)30(24)34-17-15-33(16-18-34)20-23-11-8-10-22-9-4-5-12-25(22)23/h4-14H,3,15-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDFIUDSGRZBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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